molecular formula C16H9F3N2O2S B6080435 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline

2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline

Cat. No.: B6080435
M. Wt: 350.3 g/mol
InChI Key: ACLFXSMGWFAOEC-UHFFFAOYSA-N
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Description

2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline is a complex organic compound characterized by the presence of a quinoline ring substituted with a sulfanyl group attached to a 2-nitro-4-(trifluoromethyl)phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a quinoline derivative reacts with a 2-nitro-4-(trifluoromethyl)phenylsulfanyl halide under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to amino derivatives.

    Substitution: Introduction of various nucleophiles into the aromatic ring.

Scientific Research Applications

2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

  • 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}benzoic acid
  • 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}acetic acid
  • 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenol

Comparison: Compared to these similar compounds, 2-{[2-Nitro-4-(trifluoromethyl)phenyl]sulfanyl}quinoline exhibits unique properties due to the presence of the quinoline ring. This structural feature imparts additional stability and potential for interaction with biological targets, making it a compound of interest in medicinal chemistry and drug development.

Properties

IUPAC Name

2-[2-nitro-4-(trifluoromethyl)phenyl]sulfanylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F3N2O2S/c17-16(18,19)11-6-7-14(13(9-11)21(22)23)24-15-8-5-10-3-1-2-4-12(10)20-15/h1-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLFXSMGWFAOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)SC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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